![molecular formula C19H17F3N4 B2663673 2-{4-[3-(三氟甲基)苯基]哌嗪基}喹喔啉 CAS No. 339104-78-8](/img/structure/B2663673.png)
2-{4-[3-(三氟甲基)苯基]哌嗪基}喹喔啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Synthesis of New Quinoxalines
The compound is used in the synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives . This expands the range of new quinoxalines containing an RF group in the pyrazine ring, which are of interest for the synthesis of more complex biologically active compounds .
Antitumor Activity
Quinoxalines, including those containing trifluoromethyl, have been found to possess strong antitumor activity . They are of significant interest in medicinal chemistry due to their remarkable biological and physiological properties .
Antimicrobial Activity
Quinoxalines also exhibit antimicrobial activity . This makes them valuable in the development of new drugs targeting various microorganisms .
Antibacterial Activity
In addition to their antimicrobial properties, quinoxalines have been found to have antibacterial activity . This further broadens their potential applications in medicinal chemistry .
Anti-HIV Activity
Trifluoromethyl-containing quinoxalines are used as HIV-1 reverse transcriptase inhibitors . This makes them a crucial component in the fight against HIV .
Antidiabetic and Anti-inflammatory Activity
These compounds have also been found to have antidiabetic and anti-inflammatory activity . This suggests potential applications in the treatment of diabetes and various inflammatory diseases .
Antiviral Activity
Some [1,2,4]triazolo[4,3-a]quinoxalines compounds, which could potentially include “2-{4-[3-(Trifluoromethyl)phenyl]piperazino}quinoxaline”, have shown antiviral activity .
Other Biological Effects
Quinoxalines have been found to possess other biological effects . This includes being used as hGLP-1 receptor agonists and LXR-modulators . They also show potential for use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other conditions .
属性
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4/c20-19(21,22)14-4-3-5-15(12-14)25-8-10-26(11-9-25)18-13-23-16-6-1-2-7-17(16)24-18/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUDGUNUIMXIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[3-(Trifluoromethyl)phenyl]piperazino}quinoxaline |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。